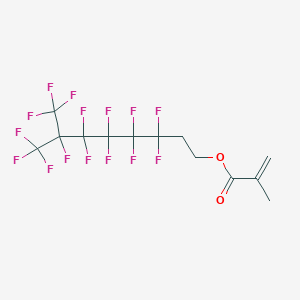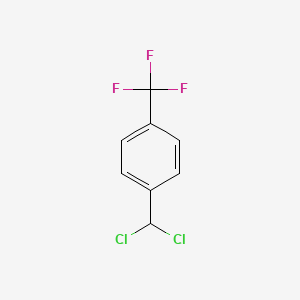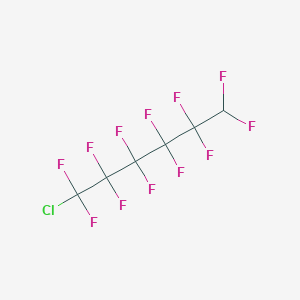
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Übersicht
Beschreibung
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane, also known as C12F13Cl, is a halogenated hydrocarbon containing 12 carbon atoms and 13 fluorine atoms. It is a colorless, non-flammable liquid with a boiling point of 135°C and a melting point of -77°C. C12F13Cl is widely used in scientific research as a reagent, solvent, and catalyst. It has a variety of applications in organic synthesis, including the synthesis of organofluorine compounds.
Wissenschaftliche Forschungsanwendungen
Fluorination and Synthesis of Organic Compounds
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane is utilized in the fluorination and synthesis of various organic compounds. For example, its derivatives are used in the synthesis of perhalogenated 1,3-dithietanes, which are characterized using MS-, NMR-, and IR-spectroscopy (Henn, Sundermeyer, Witz, & Pritzkow, 1989). Additionally, its application in the electrochemical fluorination of aromatic compounds has been explored, yielding various fluorinated products (Momota, Horio, Kato, Morita, & Matsuda, 1995).
Photoinduced Electron-Transfer Reactions
This compound plays a role in photoinduced electron-transfer reactions. Research indicates that its reaction with N,N,N′,N′-tetramethylphenylene-1,4-diamine under UV irradiation leads to the formation of perfluoroalkylated products, a process that is mediated by radical cation intermediates (Chen, Li, & Zhou, 1993).
Electrochemical Reduction Studies
Studies have also focused on the electrochemical reduction of this compound and its analogs. Such research is crucial for understanding the reductive cleavage of carbon-halogen bonds, which has implications in synthetic chemistry and environmental remediation (Mubarak & Peters, 1995).
Studies in Molecular Structure and Spectroscopy
The structure and vibrational spectra of polyhalogenated cyclobutanes, including derivatives of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane, have been investigated to understand their molecular conformations and spectral properties. This research is significant for the study of molecular dynamics and the design of novel materials (Braude, Gatial, Klaeboe, Nielsen, & Powell, 1990).
Applications in Crystallography
The compound's derivatives are also used in crystallography to study the structure of complex organic-inorganic frameworks, aiding in the understanding of molecular interactions and structural chemistry (Frank & Reiss, 1997).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the compound and its related fluorinated ethers have been identified in municipal sewage sludge, highlighting its role and presence in industrial processes and environmental pollution (Ruan, Lin, Wang, Liu, & Jiang, 2015).
Molecular Complex Studies
The compound has been studied in the formation of molecular complexes, such as with hydrogen fluoride, providing insights into molecular interactions and complex formation (Leung, Marshall, Bozzi, Cohen, & Lam, 2011).
Eigenschaften
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF12/c7-6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(8)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENGESQCMOBFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382106 | |
| Record name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
CAS RN |
307-22-2 | |
| Record name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



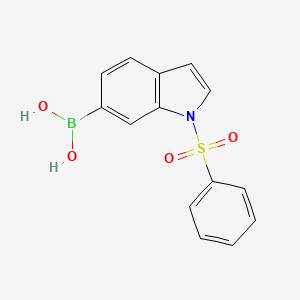
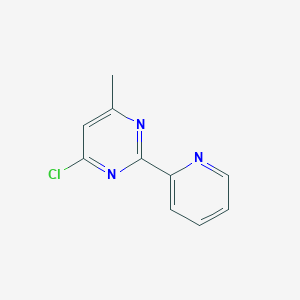
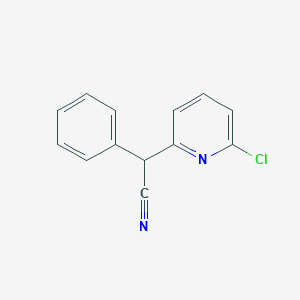
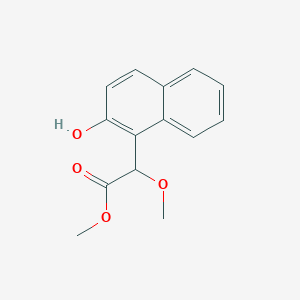
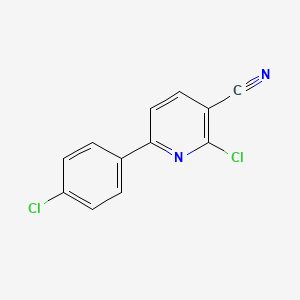
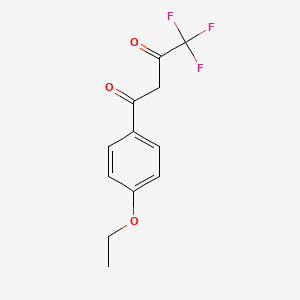
![3-Amino-2-[(2-aminoethyl)amino]benzoic acid](/img/structure/B1596762.png)
![[2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1596763.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid](/img/structure/B1596765.png)
